molecular formula C17H22I3NO4 B13801699 2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid CAS No. 24340-21-4

2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid

Cat. No.: B13801699
CAS No.: 24340-21-4
M. Wt: 685.1 g/mol
InChI Key: YGIVEHFBQGGLFQ-UHFFFAOYSA-N
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Description

2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of iodine atoms, an acetamido group, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The key steps include:

    Iodination: The phenol derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.

    Acetamidation: The iodinated phenol is then reacted with propylamine and acetic anhydride to introduce the N-propylacetamido group.

    Coupling: The resulting intermediate is coupled with hexanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the iodination step and automated systems for the coupling reactions to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different halogens or functional groups.

Scientific Research Applications

2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a radiolabeled compound for imaging and diagnostic purposes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of thyroid disorders due to the presence of iodine.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with thyroid receptors, influencing thyroid hormone synthesis and metabolism. The acetamido group may also play a role in modulating the compound’s biological activity by interacting with enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)butanoic acid: Similar structure but with a shorter carbon chain.

    2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)octanoic acid: Similar structure but with a longer carbon chain.

    2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)benzoic acid: Similar structure but with a benzene ring instead of a hexanoic acid moiety.

Uniqueness

2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is unique due to its specific combination of functional groups and the presence of three iodine atoms, which confer distinct chemical and biological properties. This makes it particularly useful in applications requiring radiolabeling or specific interactions with iodine-sensitive biological targets.

Properties

CAS No.

24340-21-4

Molecular Formula

C17H22I3NO4

Molecular Weight

685.1 g/mol

IUPAC Name

2-[3-[acetyl(propyl)amino]-2,4,6-triiodophenoxy]hexanoic acid

InChI

InChI=1S/C17H22I3NO4/c1-4-6-7-13(17(23)24)25-16-12(19)9-11(18)15(14(16)20)21(8-5-2)10(3)22/h9,13H,4-8H2,1-3H3,(H,23,24)

InChI Key

YGIVEHFBQGGLFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CCC)C(=O)C)I)I

Origin of Product

United States

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